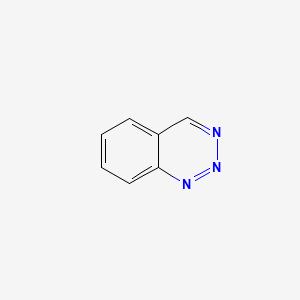

1,2,3-Benzotriazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3-benzotriazine is a benzotriazine.

科学的研究の応用

Medicinal Chemistry

1,2,3-Benzotriazines and their derivatives have been identified as promising candidates in drug development due to their biological activities. Key applications include:

- Antidepressants : Certain derivatives exhibit binding affinity to serotonin receptors (5-HT1A), suggesting potential use in treating depression .

- Anesthetics : Some compounds within this class have shown anesthetic properties, which could be harnessed in surgical settings .

- Antihypertensives : Research indicates that benzotriazine derivatives can be effective in managing high blood pressure .

- Antifungal Agents : These compounds have demonstrated efficacy against various fungal infections, making them valuable in treating mycoses .

Case Study: Tulrampator

Tulrampator, an AMPA-positive allosteric modulator derived from this compound, is currently undergoing clinical trials for its potential in treating Alzheimer’s disease and related cognitive impairments. Its mechanism of action involves enhancing synaptic transmission and promoting neuroprotection .

Agricultural Applications

The utility of 1,2,3-benzotriazines extends into agriculture as well:

- Pesticides : Compounds from this class are being explored as herbicides and insecticides. Specifically, benzotriazin-4-one derivatives have shown significant activity against pests while posing lower risks to non-target organisms .

Table 1: Agricultural Applications of this compound Derivatives

| Compound Type | Application | Efficacy |

|---|---|---|

| Benzotriazin-4-one | Herbicides | Effective against broadleaf weeds |

| Benzotriazin-4-one | Insecticides | Targeted action on specific pests |

| Benzotriazin-4-one | Nematicides | Reduces nematode populations |

Environmental Impact

While the applications of 1,2,3-benzotriazines are promising, there are concerns regarding their environmental impact:

- Aquatic Toxicity : Studies have shown that 1,2,3-benzotriazole (a related compound) poses risks to aquatic life. Research on Japanese medaka (Oryzias latipes) indicated developmental toxicity at concentrations as low as 4 mg/L . This raises concerns about the runoff from agricultural applications contaminating water sources.

Case Study: Toxicity Assessment

In toxicity assessments involving early-life stages of fish exposed to benzotriazole, significant adverse effects were observed including reduced survival rates and abnormal developmental outcomes such as swim bladder inflation failure .

Material Science

Beyond biological applications, 1,2,3-benzotriazines are also utilized in material science:

- Recording and Imaging Materials : Their chemical properties allow for incorporation into dyes and imaging agents used in various technological applications .

Synthesis and Chemical Reactions

The synthesis of 1,2,3-benzotriazines typically involves diazotization methods or novel approaches like heterocyclization using p-tosylmethyl isocyanide (TosMIC). These methods enable the formation of diverse derivatives with tailored functionalities for specific applications .

Table 2: Synthetic Methods for this compound Derivatives

| Synthesis Method | Description |

|---|---|

| Diazotization | Involves the reaction of 2-aminobenzamides with sodium nitrite under acidic conditions. |

| Heterocyclization using TosMIC | A milder method allowing for the formation of diverse derivatives without harsh conditions. |

特性

CAS番号 |

86089-80-7 |

|---|---|

分子式 |

C7H5N3 |

分子量 |

131.13 g/mol |

IUPAC名 |

1,2,3-benzotriazine |

InChI |

InChI=1S/C7H5N3/c1-2-4-7-6(3-1)5-8-10-9-7/h1-5H |

InChIキー |

OWQPOVKKUWUEKE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=NN=N2 |

正規SMILES |

C1=CC=C2C(=C1)C=NN=N2 |

Key on ui other cas no. |

86089-80-7 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。